molecular formula C14H16N2O3 B5846616 N-(2-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5846616
M. Wt: 260.29 g/mol
InChI Key: NXLNBTXSPALVRO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is primarily expressed on immune cells. The receptor plays a crucial role in the regulation of immune responses and inflammation. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Nonlinear Optical Properties for Photovoltaic Cells

The compound’s structure, which includes an isoxazole ring, may exhibit nonlinear optical properties that are valuable in the development of organic photovoltaic cells . These properties are crucial for the conversion of solar energy into electrical energy, and the compound could be a candidate for creating more efficient solar cells.

Antiviral and Antibacterial Agents

Isoxazole derivatives, including N-(2-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide , have been widely investigated for their antiviral and antibacterial activities . The compound could serve as a scaffold for the development of new drugs targeting a variety of viral and bacterial pathogens.

Anti-inflammatory and Hypolipidemic Effects

Research has indicated that isoxazole compounds can have significant anti-inflammatory and hypolipidemic effects . This makes N-(2-ethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide a potential candidate for the treatment of conditions associated with inflammation and high cholesterol levels.

Anticonvulsant Applications

The compound’s structural similarity to other isoxazole derivatives that possess anticonvulsant properties suggests it may be useful in the treatment of seizure disorders . Further research could lead to the development of new anticonvulsant medications based on this compound.

properties

IUPAC Name

N-(2-ethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-18-12-8-6-5-7-11(12)15-14(17)13-9(2)16-19-10(13)3/h5-8H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLNBTXSPALVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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